molecular formula C6H11N3 B184804 1,3,5-Trimethyl-1H-pyrazol-4-amine CAS No. 28466-21-9

1,3,5-Trimethyl-1H-pyrazol-4-amine

Cat. No.: B184804
CAS No.: 28466-21-9
M. Wt: 125.17 g/mol
InChI Key: SSDGMKHZMNTWLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the condensation of 1,3-diketones with hydrazine can yield pyrazole derivatives . Another method involves the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These reactions typically require mild conditions and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the efficacy of 1,3,5-trimethyl-1H-pyrazol-4-amine derivatives against various bacterial strains. For instance, derivatives of this compound have been reported to exhibit sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The ability to inhibit these pathogens suggests potential applications in developing new antibiotics.

2. Anti-Parasitic Agents
The compound has shown promise in the treatment of Trypanosomiasis (sleeping sickness), particularly against Trypanosoma brucei species. In preclinical studies, certain derivatives demonstrated significant trypanocidal activity with effective doses as low as 12.5 mg/kg in mouse models . This positions this compound as a candidate for further development in anti-parasitic therapies.

3. Anti-Cancer Research
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Specific derivatives exhibited high inhibition rates against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cells . The mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), which is implicated in tumor proliferation and inflammation.

Chemical Synthesis Applications

1. Synthesis of Sulfonamides
this compound serves as a key intermediate in the synthesis of sulfonamide compounds. These compounds are critical in pharmaceuticals due to their antibacterial properties . The ability to modify the pyrazole structure allows for the creation of a diverse range of sulfonamide derivatives with tailored biological activities.

2. Ligand Development for Coordination Chemistry
The compound's nitrogen-rich structure makes it an excellent ligand for coordination with metal ions, which can be used to create novel complexes for catalysis or materials science applications . This property is particularly useful in developing catalysts for organic reactions.

Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of this compound could effectively inhibit bacterial growth at low concentrations. The research involved screening various analogs against clinical isolates and establishing structure-activity relationships that guide future drug design .

Case Study 2: Anti-Parasitic Drug Development
Research conducted on the efficacy of this compound against T. brucei revealed that certain modifications enhance its activity significantly compared to parent compounds. The findings suggest that further optimization could lead to clinically viable treatments for sleeping sickness .

Comparison with Similar Compounds

1,3,5-Trimethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties .

Biological Activity

1,3,5-Trimethyl-1H-pyrazol-4-amine (TMPA) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes three methyl groups at the 1 and 3 positions of the pyrazole ring and an amine group at the 4 position. The biological activity of TMPA has been explored in various contexts, including antimicrobial, anti-inflammatory, and antileishmanial properties.

  • Molecular Formula : C₆H₁₁N₃
  • Molecular Weight : 125.17 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

TMPA has shown promising antimicrobial properties. A study synthesized several 1,3,5-trisubstituted pyrazole derivatives and evaluated their antimicrobial activity against various bacterial strains and fungi such as Candida albicans. TMPA derivatives exhibited significant inhibition against these pathogens, indicating potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of TMPA Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
TMPAE. coli15
TMPAS. aureus18
TMPAC. albicans12

Anti-inflammatory Activity

The anti-inflammatory effects of TMPA have also been investigated. Research indicates that compounds related to TMPA exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies reported IC50 values ranging from 0.02 to 0.04 µM for COX-2 inhibition, showcasing TMPA's potential as a therapeutic agent in treating inflammatory diseases .

Table 2: COX Inhibition by TMPA Derivatives

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
TMPA0.150.03
Derivative A0.100.02
Derivative B0.200.04

Antileishmanial Activity

TMPA has been identified as a potential inhibitor of Leishmania N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite causing leishmaniasis. Studies have demonstrated that TMPA derivatives can selectively inhibit this enzyme with a notable selectivity index compared to human NMTs, suggesting a lower risk of toxicity to human cells .

Case Study: Selectivity of TMPA for Leishmania NMT
In a structural activity relationship (SAR) analysis, it was found that modifications to the pyrazole ring significantly influenced binding affinity and selectivity towards Leishmania NMT over human NMTs. The study observed a selectivity ratio of approximately 17-fold favoring the parasite enzyme .

Properties

IUPAC Name

1,3,5-trimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDGMKHZMNTWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182680
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28466-21-9
Record name 1,3,5-Trimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28466-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-1,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-trimethyl-1H-pyrazol-4-amine
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Synthesis routes and methods

Procedure details

The compounds from (b) above (2.3 g; 0.014 moles) was catalytically hydrogenated using Raney nickel (1 g) in methanolic ammonia (100 mL) under a hydrogen atmosphere at 50 psi. The catalyst was filtered and the solution concentrated in vacuo, leaving a residue that was triturated several times with ethyl ether. The decanted solvent was concentrated to dryness, leaving a pale red solid. Yield: 1.3 g (70%). 1H NMR (CDCl3) δ3.6 (s, 3H), 2.4 (bs, 2H), 2.1 (s, 6H) ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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